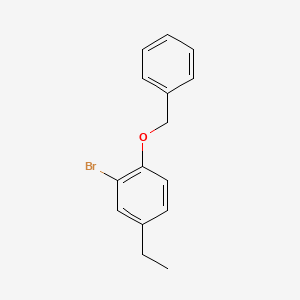
1-(Benzyloxy)-2-bromo-4-ethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzyloxy)-2-bromo-4-ethylbenzene is an organic compound with the molecular formula C15H15BrO. It is characterized by a benzene ring substituted with a benzyloxy group, a bromine atom, and an ethyl group. This compound is used in various scientific research fields, including pharmaceuticals, materials science, and nanotechnology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-2-bromo-4-ethylbenzene can be synthesized through several methods. One common approach involves the bromination of 1-benzyloxy-4-ethylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in specialized reactors with precise temperature and pressure control to optimize the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Benzyloxy)-2-bromo-4-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzenes can be formed.
Oxidation Products: Oxidation of the ethyl group can yield 4’-bromoacetophenone or other oxidized derivatives.
Aplicaciones Científicas De Investigación
1-(Benzyloxy)-2-bromo-4-ethylbenzene is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Benzyloxy)-2-bromo-4-ethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The benzyloxy group activates the benzene ring towards electrophilic attack, facilitating the formation of various substituted products . The bromine atom can also participate in cross-coupling reactions, forming new carbon-carbon bonds .
Comparación Con Compuestos Similares
1-Benzyloxy-4-bromo-2-ethyl-5-methoxybenzene: This compound has an additional methoxy group, which alters its reactivity and applications.
1-Bromo-4-ethylbenzene: Lacks the benzyloxy group, making it less reactive in certain substitution reactions.
Uniqueness: 1-(Benzyloxy)-2-bromo-4-ethylbenzene is unique due to the presence of both the benzyloxy and bromine substituents, which enhance its reactivity and versatility in synthetic applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various research fields .
Propiedades
Fórmula molecular |
C15H15BrO |
|---|---|
Peso molecular |
291.18 g/mol |
Nombre IUPAC |
2-bromo-4-ethyl-1-phenylmethoxybenzene |
InChI |
InChI=1S/C15H15BrO/c1-2-12-8-9-15(14(16)10-12)17-11-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3 |
Clave InChI |
BZUGSZUDIDWFTD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)OCC2=CC=CC=C2)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 4-[5-chloro-4-(cyclohexylcarbamoyl)pyrazol-1-yl]benzoate](/img/structure/B8272546.png)

![8-Bromomethyl-7-fluoro-2-methoxy-[1,5]naphthyridine](/img/structure/B8272561.png)
![1-[2-(2-Pyridyloxy)ethyl]piperazine](/img/structure/B8272568.png)




![[3-(4-Chloro-2-nitro-phenoxy)-phenyl]-methanol](/img/structure/B8272615.png)

